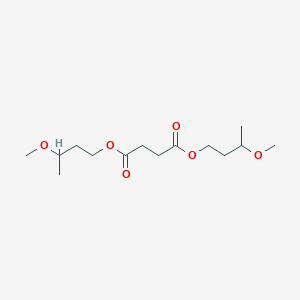

Bis(3-methoxybutyl) butanedioate

Description

Properties

CAS No. |

56045-71-7 |

|---|---|

Molecular Formula |

C14H26O6 |

Molecular Weight |

290.35 g/mol |

IUPAC Name |

bis(3-methoxybutyl) butanedioate |

InChI |

InChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

NQQXSMSMEDVFBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC(=O)CCC(=O)OCCC(C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The esterification follows a reversible acid-catalyzed mechanism:

$$

\text{Succinic acid} + 2 \, \text{3-methoxybutanol} \rightleftharpoons \text{Bis(3-methoxybutyl) butanedioate} + 2 \, \text{H}_2\text{O}

$$

Equilibrium displacement is achieved by removing water (via azeotropic distillation or molecular sieves) or using excess alcohol.

Industrial-Scale Process

A method analogous to dibutyl succinate production (CN103342638B) adapts to this compound:

- Molar Ratio : Succinic acid to 3-methoxybutanol = 1:2–6.

- Catalyst : Macropore cation resin (e.g., D-72, A-39W).

- Conditions :

Example from CN103342638B (Adapted):

| Parameter | Value |

|---|---|

| Succinic Acid:Alcohol | 1:4 |

| Temperature | 136°C |

| Pressure | 0.3 MPa |

| Yield (Theoretical) | >95% |

This method leverages catalytic distillation to separate water and excess alcohol, enhancing yield.

Succinic Anhydride Route

Using succinic anhydride avoids equilibrium limitations by forming a monoester intermediate:

- Step 1 : React succinic anhydride with 3-methoxybutanol to form monoester.

- Step 2 : Esterify the monoester with additional 3-methoxybutanol.

Advantages : Higher conversion rates due to reduced water formation.

Catalytic Reactor Technologies

Advanced reactor designs optimize reaction efficiency:

Supergravity Reactors

As described in CN104557536A, supergravity reactors enhance mass transfer:

Reaction Distillation Columns

US9776948B2 employs a distillation column to remove water and alcohol:

- Feed : Succinic acid in methanol (1–20 wt%) with a homogeneous catalyst.

- Conditions : 120–140°C, 5–10 bara.

Purification and Isolation

Post-reaction purification involves:

- Distillation : Remove excess 3-methoxybutanol and water.

- Crystallization : Cool to 0°C to isolate the diester.

- Recrystallization : Use ethanol to achieve >99% purity.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cation Resin (CN103342638B) | Macropore resin | 100–150 | 95–99 | >99.5 |

| Succinic Anhydride (CN104557536A) | None | 90–120 | 82 | 99.3 |

| Distillation Column (US9776948B2) | Homogeneous | 120–140 | 85–90 | 95–98 |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

Bis(3-methoxybutyl) butanedioate can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester groups can yield alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Butanedioic acid and methoxybutanoic acid.

Reduction: 3-methoxybutanol and butanediol.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Bis(3-methoxybutyl) butanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials

Mechanism of Action

The mechanism of action of bis(3-methoxybutyl) butanedioate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bonds are cleaved by esterases, leading to the formation of butanedioic acid and 3-methoxybutanol. These products can then participate in various metabolic pathways within the cell .

Comparison with Similar Compounds

Similar Compounds

- 1,4-bis(3S)-3-methoxybutyl butanedioate

- Bis(3-methoxybutyl) ethanediperoxoate

- Butanoic acid, 3-methylbutyl ester

Uniqueness

Bis(3-methoxybutyl) butanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .

Q & A

Q. What experimental strategies are recommended for synthesizing bis(3-methoxybutyl) butanedioate with high purity?

Methodological Answer: Synthesis should begin with esterification of butanedioic acid (succinic acid) using 3-methoxybutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Monitor reaction progress via TLC or FTIR to confirm ester bond formation (disappearance of carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .

- Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester. Validate purity via GC-MS or HPLC (>98% by area normalization) .

- Safety : Handle 3-methoxybutanol (flammable, irritant) under fume hood with PPE .

Q. How can researchers characterize the physical properties of this compound?

Methodological Answer:

- Solubility : Test solubility in polar (water, ethanol) and non-polar solvents (hexane, DCM) to determine partitioning behavior for extraction protocols .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures and melting points .

- Spectroscopic analysis :

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Contradictions (e.g., unexpected H NMR splitting or IR shifts) may arise from:

- Steric effects : Analyze NOESY or COSY NMR to detect conformational isomerism in the methoxybutyl chains .

- Impurity interference : Re-run purification (e.g., preparative HPLC) and cross-validate with high-resolution mass spectrometry (HRMS) .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and compare with experimental IR data .

Q. What experimental designs optimize the study of this compound’s reactivity under oxidative conditions?

Methodological Answer:

- Oxidant screening : Test reactivity with common oxidants (e.g., KMnO₄, H₂O₂, or O₃) in varying solvents (water vs. acetonitrile). Monitor via in-situ FTIR or Raman spectroscopy .

- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants and activation parameters (Eyring plot) .

- Product identification : Employ LC-MS/MS to detect degradation products (e.g., succinic acid derivatives) and propose mechanistic pathways .

Q. How can this compound’s environmental interactions be modeled in controlled laboratory settings?

Methodological Answer:

- Adsorption studies : Simulate indoor/outdoor surfaces (e.g., glass, PVC) using quartz crystal microbalance (QCM) to measure adsorption kinetics under varying humidity .

- Microbial degradation : Incubate with soil or wastewater microbiota; track ester hydrolysis via pH-stat titration or enzymatic assays (lipase activity) .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD 201/202 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.